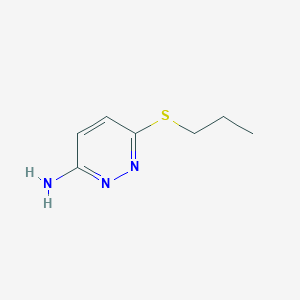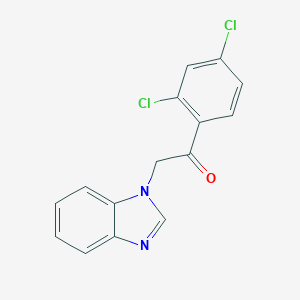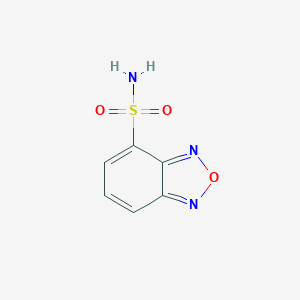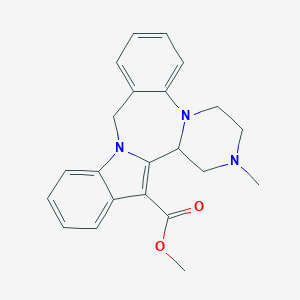
2-Bromo-1,3-dichloro-5-(trifluorométhoxy)benzène
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
1-Bromo-3,5-bis(trifluoromethyl)benzene, a closely related compound, is synthesized from 1,3-bis(fluoromethyl)benzene using N,N'-dibromo-5,5-dimethylhydantoin in acidic media. This synthesis forms the basis for producing various synthetically useful intermediates, which can be utilized in further chemical transformations (Porwisiak & Schlosser, 1996).
Molecular Structure Analysis
The molecular structure of bromo- and bromomethyl-substituted benzenes, including compounds similar to 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene, has been determined through X-ray crystallography. These studies reveal various interactions like C–H···Br and C–Br···π, which are crucial in understanding the compound's chemical behavior (Jones, Kuś, & Dix, 2012).
Chemical Reactions and Properties
The compound's reactivity has been explored through its intermediates. For example, 1-bromo-3-(trifluoromethoxy)benzene can generate arynes, which are reactive intermediates that can be trapped in situ with furan to produce various cyclic compounds. This demonstrates the compound's utility in synthesizing complex organic molecules (Schlosser & Castagnetti, 2001).
Physical Properties Analysis
The physical properties of similar bromo-substituted benzenes, like 1,3,5-tris(bromomethyl)benzene, have been characterized, providing insights into the properties of 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene. These properties include melting points, boiling points, solubility, and crystalline structure, which are essential for practical applications in synthesis and materials science (Rot et al., 2000).
Chemical Properties Analysis
The chemical properties, particularly the reactivity of halogenated benzene derivatives, have been extensively studied. These studies provide a framework for understanding the chemical behavior of 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene in various chemical environments, including its reactivity towards different organic and inorganic reagents (Neverov, Feng, Hamilton, & Brown, 2003).
Applications De Recherche Scientifique
Synthèse chimique
“2-Bromo-1,3-dichloro-5-(trifluorométhoxy)benzène” est utilisé en synthèse chimique . Les réactions spécifiques dans lesquelles il est impliqué ne sont pas détaillées dans les ressources disponibles.
Synthèse de ligands diphosphine atropisomères
Bien que non directement lié au “this compound”, un composé similaire, “1-Bromo-3-(trifluorométhoxy)benzène”, est utilisé dans la synthèse de nouveaux ligands diphosphine atropisomères à déficit électronique . Ces ligands, tels que (S)-CF3O-BiPhep [2,2’-bis(diphénylphosphino)-6,6’-ditrifluorométhoxy-1,1’-biphényle], sont importants dans le domaine de la catalyse asymétrique.
Propriétés
IUPAC Name |
2-bromo-1,3-dichloro-5-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrCl2F3O/c8-6-4(9)1-3(2-5(6)10)14-7(11,12)13/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAAJZKZQEJSRJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Br)Cl)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrCl2F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60596757 |
Source


|
| Record name | 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.89 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
118754-55-5 |
Source


|
| Record name | 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118754-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

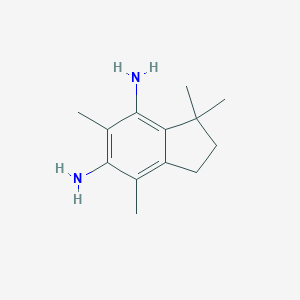
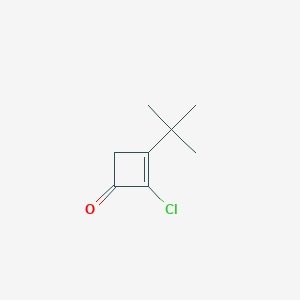
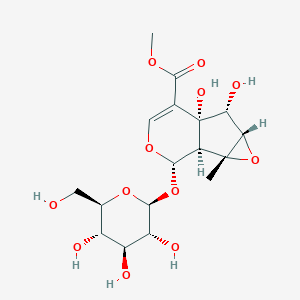


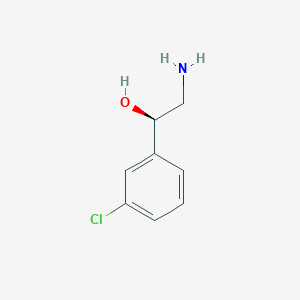
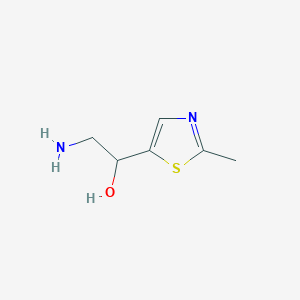
![1H-Benzo[d]imidazole-6-carboxamide](/img/structure/B37902.png)
